molecular formula C20H18F3N3O2 B6551534 [3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040676-28-5

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6551534
CAS No.: 1040676-28-5
M. Wt: 389.4 g/mol
InChI Key: GTDDLLMZFNKWCQ-UHFFFAOYSA-N
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Description

The compound [3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based derivative characterized by:

  • A 1,2,3-triazole core substituted with a methyl group at position 3.
  • A 4-ethylphenyl group at position 1, contributing steric bulk and lipophilicity.
  • A carboxylate ester at position 4, linked to a [3-(trifluoromethyl)phenyl]methyl group, which enhances metabolic stability and electron-withdrawing properties .

This structural framework is common in medicinal chemistry for designing enzyme inhibitors or antimicrobial agents due to the triazole ring's ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-3-14-7-9-17(10-8-14)26-13(2)18(24-25-26)19(27)28-12-15-5-4-6-16(11-15)20(21,22)23/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDDLLMZFNKWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azide and Alkyne Precursors

The CuAAC reaction requires two primary components: an organic azide and a terminal alkyne. For the target compound, 4-ethylphenyl azide serves as the azide precursor, synthesized via diazotization of 4-ethylaniline. Treatment of 4-ethylaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which is subsequently reacted with sodium azide (NaN₃) to yield the azide.

The alkyne component, methyl propiolate derivative , is prepared by esterification of propiolic acid with [3-(trifluoromethyl)phenyl]methanol. This reaction is mediated by 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in dichloromethane (CH₂Cl₂), achieving yields of 80–85%.

Cycloaddition Reaction

Combining the azide and alkyne in a 1:1 molar ratio under Cu(I) catalysis forms the 1,4-disubstituted triazole core. A typical protocol involves:

  • Solvent : Dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA)

  • Catalyst : Copper sulfate pentahydrate (CuSO₄·5H₂O, 0.5 equiv) and sodium ascorbate (0.5 equiv)

  • Conditions : 40–60°C under nitrogen for 2–12 hours.

The reaction proceeds via a regioselective [3+2] cycloaddition, placing the 4-ethylphenyl group at position 1 and the propargyl ester at position 4. The methyl group from the alkyne’s α-position migrates to position 5 during ring formation, as observed in analogous β-keto ester cyclizations.

Workup and Purification

Post-reaction, the mixture is filtered to remove insoluble copper residues, extracted with ethyl acetate, and washed with brine. Column chromatography (hexane:ethyl acetate, 5:1) or recrystallization from i-PrOH yields the pure triazole ester (85–89%).

β-Keto Ester Cyclization Strategy

Preparation of β-Keto Ester Intermediate

The β-keto ester, [3-(trifluoromethyl)phenyl]methyl 3-oxobutanoate , is synthesized via Claisen condensation between [3-(trifluoromethyl)phenyl]methyl acetate and methyl acetate in the presence of potassium tert-butoxide. This yields the α-methyl-substituted β-keto ester, critical for introducing the 5-methyl group on the triazole.

Cyclization with 4-Ethylphenyl Azide

Reacting the β-keto ester with 4-ethylphenyl azide in DMSO at 50°C for 7 hours induces cyclization. The mechanism involves nucleophilic attack by the azide on the β-keto carbonyl, followed by dehydration and ring closure to form the triazole. Potassium carbonate (K₂CO₃) facilitates deprotonation, achieving 75–80% yield.

Comparative Analysis of Methodologies

Parameter CuAAC Method β-Keto Ester Cyclization
Yield 85–89%75–80%
Reaction Time 2–12 hours7–24 hours
Regioselectivity 1,4-disubstituted1,4,5-trisubstituted
Key Catalyst CuSO₄/Na ascorbateK₂CO₃
Purification Column chromatographyRecrystallization

The CuAAC method offers superior regiocontrol and faster reaction times, while the β-keto ester approach enables direct incorporation of the 5-methyl group without post-functionalization.

Optimization and Challenges

Solvent and Temperature Effects

  • CuAAC : HMPA enhances reaction efficiency but poses toxicity concerns. Substituting with DMSO reduces hazards but may lower yields by 5–10%.

  • β-Keto Cyclization : Elevated temperatures (>60°C) promote side reactions, such as ester hydrolysis, necessitating strict temperature control.

Substituent Compatibility

The electron-withdrawing trifluoromethyl group stabilizes the ester moiety against nucleophilic attack, but its steric bulk may slow cyclization rates. Increasing catalyst loading (1.2 equiv CuSO₄) mitigates this issue.

Scalability and Industrial Relevance

Both methods are scalable to multi-gram quantities. The CuAAC route is preferred for industrial applications due to shorter reaction times and higher yields. However, the β-keto ester method avoids heavy metal catalysts, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation to form various oxides or be reduced to simpler structures.

  • Substitution: : Given its functional groups, it can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride or hydrogenation conditions.

  • Substitution: : Nucleophiles such as amines, electrophiles like alkyl halides.

Major Products

Oxidative conditions might yield carboxylic acid derivatives, while reduction might produce corresponding alcohols or amines, depending on the specific conditions.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the triazole moiety in pharmaceuticals has been linked to enhanced therapeutic efficacy. Research indicates that derivatives of triazoles exhibit significant antifungal and antibacterial properties. For instance, studies on related compounds have shown promising results against resistant strains of bacteria and fungi, highlighting their potential as broad-spectrum antimicrobial agents .

Case Study: Antimicrobial Activity
A study explored the synthesis of various triazole derivatives, including those with trifluoromethyl groups. The results demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Agricultural Chemistry

Triazoles are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. The compound can be modified to enhance its fungicidal properties. For example, research has shown that trifluoromethyl-substituted triazoles can improve the efficacy of existing fungicides by increasing their lipophilicity and stability under environmental conditions .

Case Study: Fungicidal Efficacy
In a comparative study, a series of triazole-based fungicides were evaluated for their effectiveness against common agricultural pathogens. The results indicated that compounds with trifluoromethyl substitutions demonstrated superior performance in field trials, reducing fungal populations significantly compared to non-substituted analogs .

Material Science

The unique properties of trifluoromethyl groups also lend themselves to applications in material science. Triazole derivatives are being investigated for use in polymers and coatings due to their thermal stability and resistance to degradation. The incorporation of such compounds can enhance the physical properties of materials used in various industrial applications .

Case Study: Polymer Development
Research into the synthesis of polymeric materials incorporating triazole units has shown that these materials exhibit improved mechanical properties and thermal stability. The addition of [3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate into polymer matrices resulted in materials suitable for high-performance applications .

Mechanism of Action

The compound's mechanism of action hinges on its ability to interact with specific molecular targets. The triazole ring, for instance, is known to bind with metal ions or enzymes, potentially inhibiting their activity or altering their behavior. Pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids.

Comparison with Similar Compounds

Substituent Effects on the Triazole Core

Key Comparisons:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 1: 4-Ethylphenyl; 4: [3-(trifluoromethyl)phenyl]methyl ester; 5: Methyl ~419* Trifluoromethyl, ethylphenyl, ester
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3: Trifluoromethylphenyl; 5: Ethyl ester 285.22 Trifluoromethyl, ester
1-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole (3t) 1: 4-Methoxyphenyl; 5: Trifluoromethyl 335.28 Methoxy, trifluoromethyl
4-(Aminomethyl)-5-(8-methylquinolin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-1-carboxamide 1: Carboxamide; 4: Aminomethyl; 5: Quinolinyl 412.03 Trifluoromethyl, carboxamide, quinoline

Analysis:

  • Lipophilicity: The trifluoromethyl group in the target compound and analogs increases logP values, enhancing membrane permeability compared to non-fluorinated analogs .
  • Metabolic Stability : Ester linkages (as in the target compound and ) are prone to hydrolysis, whereas carboxamide derivatives (e.g., ) exhibit longer half-lives in vivo.

Key Research Findings

Electron-Withdrawing Effects : The trifluoromethyl group stabilizes the triazole ring’s electron-deficient nature, enhancing binding to hydrophobic enzyme pockets .

Steric vs. Electronic Trade-offs : Larger substituents (e.g., 4-ethylphenyl) improve target selectivity but may reduce solubility compared to smaller groups (e.g., 4-methoxyphenyl in ).

Biopersistence : Ester derivatives like the target compound may require prodrug strategies to mitigate rapid hydrolysis in physiological environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing [3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacting an azide precursor (e.g., 4-ethylphenyl azide) with a terminal alkyne (e.g., propiolic acid derivative) under Cu(I) catalysis to form the triazole core .

Esterification : Coupling the triazole-4-carboxylic acid intermediate with [3-(trifluoromethyl)phenyl]methanol using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

  • Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures yields >95% purity. LC-MS and NMR (¹H/¹³C) are critical for verifying structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR resolve substituent patterns (e.g., trifluoromethyl, ethylphenyl groups). ¹⁹F NMR confirms the presence of the CF₃ group .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via SHELX suite) refines the structure. Data collection at low temperature (100 K) minimizes thermal motion artifacts. ORTEP-3 or WinGX visualizes anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during triazole core formation in analogues of this compound?

  • Methodological Answer :

  • Regioselectivity Control : CuAAC typically yields 1,4-disubstituted triazoles. For 1,5-regioisomers, ruthenium catalysts (e.g., Cp*RuCl) are employed .
  • Validation : LC-MS and 2D NMR (e.g., NOESY) differentiate between regioisomers. Crystallographic data (via SHELXL) provides definitive confirmation .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer) for triazole derivatives like this compound?

  • Methodological Answer :

  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability, and in vivo models) to validate target specificity.
  • Structural Modifications : Compare analogues (Table 1) to isolate substituent effects. For example:
SubstituentBiological ActivityReference
TrifluoromethylEnhanced lipophilicity
EthylphenylImproved metabolic stability
  • Data Cross-Validation : Replicate studies under standardized conditions (e.g., pH, solvent controls) to minimize experimental variability .

Q. How can crystallographic disorder or twinning be managed during refinement of this compound’s structure?

  • Methodological Answer :

  • Disorder Handling : In SHELXL, split atoms into partial occupancy sites and apply restraints (e.g., SIMU/DELU) to stabilize refinement .
  • Twinning : Use TWIN commands in SHELXL for detwinning. Metrics like Hooft y or ROTAX (in WinGX) diagnose twinning severity .

Q. What computational methods support structure-activity relationship (SAR) studies for optimizing this compound’s efficacy?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., cytochrome P450).
  • DFT Calculations : Gaussian09 or ORCA optimizes ground-state geometries and evaluates electronic properties (e.g., HOMO/LUMO gaps) influencing reactivity .
  • SAR Workflow :

Synthesize analogues with varied substituents (Table 1).

Test bioactivity and correlate with computational descriptors (e.g., logP, polar surface area) .

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